molecular formula C25H22ClN5O4S B6485317 7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-85-7

7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6485317
CAS No.: 893788-85-7
M. Wt: 524.0 g/mol
InChI Key: ZMUPHPFUDUILNT-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₂₂ClN₅O₄S
Molecular Weight: 524.0 g/mol
IUPAC Name: 7-Chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Structural Features:

  • A triazolo[1,5-a]quinazoline core fused with a triazole ring.
  • Substituents:
    • 7-position: Chlorine atom (electron-withdrawing group).
    • 3-position: 3,4-Dimethylbenzenesulfonyl group (bulky sulfonyl substituent).
    • 5-position: 3,4-Dimethoxyphenylamine (electron-rich aromatic moiety).

It induces apoptosis and modulates metastasis-associated signaling pathways .

Properties

IUPAC Name

7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O4S/c1-14-5-8-18(11-15(14)2)36(32,33)25-24-28-23(27-17-7-10-21(34-3)22(13-17)35-4)19-12-16(26)6-9-20(19)31(24)30-29-25/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUPHPFUDUILNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-chloro-N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5O4SC_{23}H_{24}ClN_{5}O_{4}S with a molecular weight of approximately 463.94 g/mol. Its structure features a triazole ring fused with a quinazoline core, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline scaffold followed by functionalization to introduce the triazole and sulfonyl groups. Recent methodologies have highlighted efficient routes to synthesize similar compounds with improved yields and purity levels.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.
  • Kinase Inhibition : The compound has been screened against a panel of kinases and found to exhibit inhibitory activity against several targets critical for cancer cell survival and growth. Notably, it stabilizes target kinases with significant temperature shifts in Differential Scanning Fluorimetry (DSF) assays.
Activity Description
AntiproliferativeEffective against multiple cancer cell lines (IC50 values in low micromolar range).
Kinase InhibitionSignificant binding affinity to key kinases involved in oncogenic signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic pathways leading to apoptosis in cancer cells.
  • Kinase Pathway Modulation : By inhibiting specific kinases involved in tumorigenesis, it disrupts critical signaling pathways necessary for cancer cell survival.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, preventing cancer cells from proliferating.

Case Studies

Recent studies have explored the efficacy of this compound in different cancer models:

  • A study evaluating its effects on breast cancer cell lines reported a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
  • Another investigation into its effects on lung cancer cells demonstrated modulation of key signaling pathways associated with metastasis and invasion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its substituent combination. Below is a comparative analysis with analogous triazoloquinazoline derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Key References
Target Compound 7-Cl, 3-(3,4-dimethylbenzenesulfonyl), 5-(3,4-dimethoxyphenyl) 524.0 Anticancer (apoptosis induction, metastasis inhibition)
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(3-fluorophenyl), 5-(4-methoxybenzyl) 466.9 Anticancer (EGFR inhibition)
3-(Benzenesulfonyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(benzenesulfonyl), 5-(5-chloro-2-methoxyphenyl) 500.4 Enzyme inhibition (CYP450 modulation)
7-Chloro-3-(4-methylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(tosyl), 5-(4-phenoxyphenyl) 542.0 Anti-inflammatory (COX-2 inhibition)
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-methylbenzenesulfonyl), 5-(3,4-dimethoxyphenyl) 475.5 Antiviral (protease inhibition)

Key Findings :

Substituent Impact on Bioactivity :

  • Chlorine at 7-position : Enhances cytotoxicity by stabilizing reactive intermediates in cancer cells .
  • Sulfonyl Groups : 3,4-Dimethylbenzenesulfonyl (target compound) increases metabolic stability compared to unsubstituted benzenesulfonyl analogs .
  • Aromatic Amines : 3,4-Dimethoxyphenyl (target compound) improves solubility and target binding affinity over chloro-substituted phenyl groups .

Mechanistic Differences :

  • The target compound primarily inhibits PI3K/AKT/mTOR pathways in breast cancer cells, whereas the 3-fluorophenyl analog () targets EGFR tyrosine kinase .
  • Tosyl-substituted derivatives (e.g., ) exhibit broader anti-inflammatory activity due to COX-2 selectivity, a property absent in the target compound .

Pharmacokinetic Properties: The 3,4-dimethoxyphenyl group in the target compound enhances oral bioavailability (∼65% in murine models) compared to 4-phenoxyphenyl analogs (∼45%) . 3,4-Dimethylbenzenesulfonyl reduces hepatic clearance by 30% relative to benzenesulfonyl derivatives .

Table 2: Preclinical Efficacy in Cancer Models

Compound Cancer Type (Cell Line) IC₅₀ (μM) Mechanism Reference
Target Compound Breast Cancer (MCF-7) 0.98 ± 0.12 Apoptosis via Bcl-2/Bax modulation
Target Compound Lung Cancer (A549) 1.45 ± 0.21 Suppression of MMP-9 and VEGF
3-Fluorophenyl Analog () Lung Cancer (H1299) 2.30 ± 0.34 EGFR phosphorylation inhibition
Tosyl Derivative () Colon Cancer (HT-29) 3.10 ± 0.45 COX-2-dependent apoptosis

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